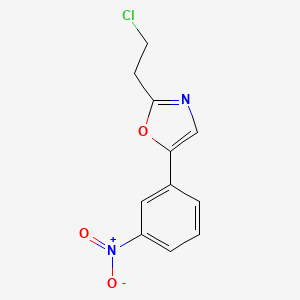
3-(Benzyloxy)azetidine hydrochloride
Descripción general
Descripción
“3-(Benzyloxy)azetidine hydrochloride” is a chemical compound with the empirical formula C10H14ClNO . It has a molecular weight of 199.68 . This compound is typically provided in solid form .
Synthesis Analysis
Azetidines, including “3-(Benzyloxy)azetidine hydrochloride”, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines has been achieved through various methods, including [2+2] cycloaddition reactions . The reactivity of azetidines is driven by a considerable ring strain, which provides a highly attractive entry to bond functionalization .
Molecular Structure Analysis
The molecular structure of “3-(Benzyloxy)azetidine hydrochloride” can be represented by the SMILES string Cl.C1NCC1OCc2ccccc2 . The InChI code for this compound is 1S/C10H13NO.ClH/c1-2-4-9(5-3-1)8-12-10-6-11-7-10;/h1-5,10-11H,6-8H2;1H .
Chemical Reactions Analysis
Azetidines, such as “3-(Benzyloxy)azetidine hydrochloride”, exhibit unique reactivity that can be triggered under appropriate reaction conditions . Recent advances in the chemistry and reactivity of azetidines have been reported, including the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, and facile opening with carbon nucleophiles .
Physical And Chemical Properties Analysis
“3-(Benzyloxy)azetidine hydrochloride” is a solid compound . It has a molecular weight of 199.68 . The compound should be stored in an inert atmosphere at room temperature .
Aplicaciones Científicas De Investigación
Synthesis Applications
- Domino Ring Opening and Cyclization : Research has demonstrated the utility of azetidine derivatives in complex chemical synthesis processes. For instance, a study detailed the efficient synthesis of trans-3,4-dihydro-2H-1,4-benzoxazine moieties through aziridine ring opening followed by copper-catalyzed Goldberg coupling cyclization, showcasing good to excellent yields (Rao, Naidu, & Sekar, 2009) .
- Stereoselective Synthesis : Another study focused on the stereoselective synthesis of cis-3,4-disubstituted piperidines via ring transformation of 2-(2-mesyloxyethyl)azetidines, indicating the versatility of azetidine derivatives in generating valuable templates for medicinal chemistry (Mollet et al., 2011) .
Antimicrobial and Antitubercular Activities
- Novel Trihydroxy Benzamido Azetidin-2-one Derivatives : A study synthesized and characterized novel trihydroxy benzamido azetidin-2-one derivatives, screening them for antimicrobial and antitubercular activities. Compounds exhibited significant antimicrobial and antitubercular activities, highlighting the potential pharmacological applications of azetidine derivatives (Ilango & Arunkumar, 2011) .
Pharmacological Interactions
- Drug-Drug Interactions : Research into drug interactions, such as the study on human serum albumin (HSA) and drug-drug interaction with 3'-Azido-3'-deoxythymidine (AZT), provides insights into how azetidine derivatives may affect or be affected by other medications, crucial for understanding their potential therapeutic applications (Zhu et al., 2008) .
Safety And Hazards
“3-(Benzyloxy)azetidine hydrochloride” is classified as Acute Tox. 4 Oral, indicating it is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .
Direcciones Futuras
Azetidines, including “3-(Benzyloxy)azetidine hydrochloride”, have attracted major attention in organic synthesis due to their unique reactivity and stability . They have been used as motifs in drug discovery, polymerization, and chiral templates . Future research will likely continue to explore the synthesis, reactivity, and application of azetidines .
Propiedades
IUPAC Name |
3-phenylmethoxyazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-2-4-9(5-3-1)8-12-10-6-11-7-10;/h1-5,10-11H,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTSSUSLZRYTQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673949 | |
| Record name | 3-(Benzyloxy)azetidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)azetidine hydrochloride | |
CAS RN |
897019-59-9 | |
| Record name | 3-(Benzyloxy)azetidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(benzyloxy)azetidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


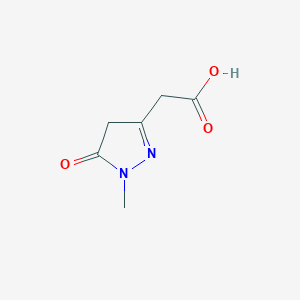
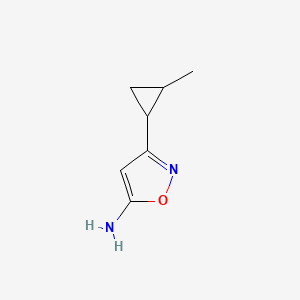

![1-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1521583.png)
![{1-[(3-Aminophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1521584.png)
![2-[4-(Propan-2-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1521586.png)
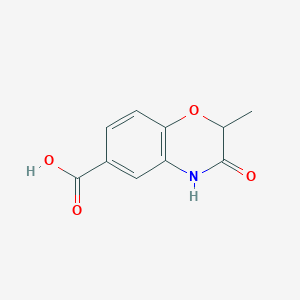

![4-[(2-Aminopyridin-3-yl)oxy]butanenitrile](/img/structure/B1521590.png)

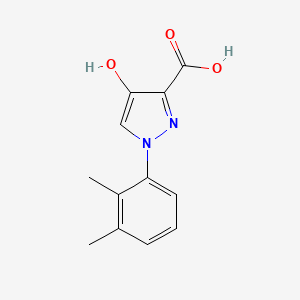
![4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine](/img/structure/B1521595.png)
